Nigericin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Nigericin as a K+/H+ Antiporter - Mechanisms, Applications, and Experimental Protocols

Introduction to Nigericin

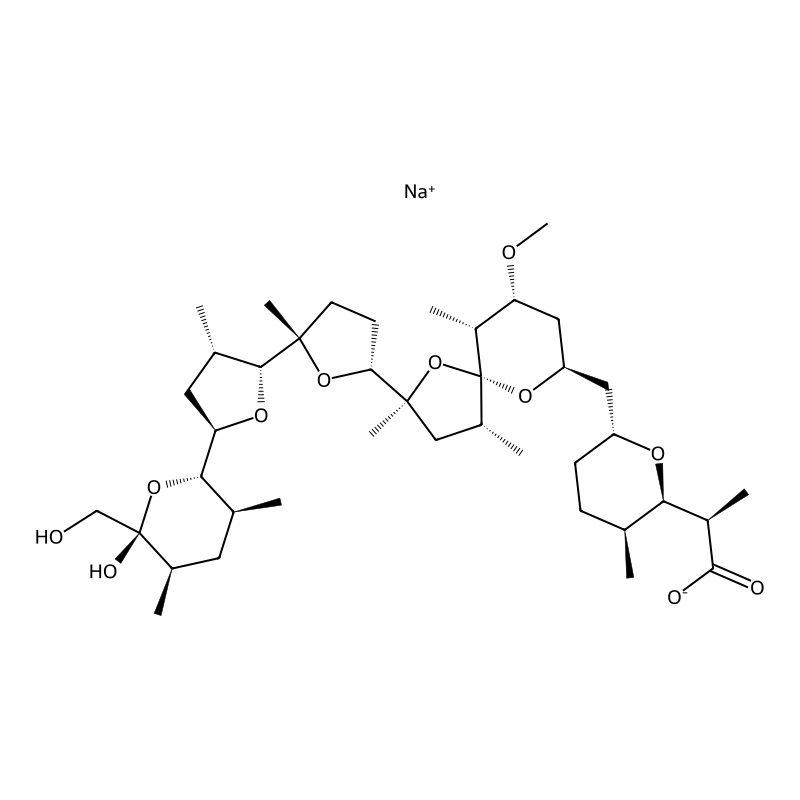

This compound is a polyether ionophore antibiotic derived from Streptomyces hygroscopicus that was first isolated from soil samples collected in Nigeria during the 1950s [1]. This complex molecule with the chemical formula C₄₀H₆₈O₁₁ and molar mass of 724.973 g·mol⁻¹ has become an indispensable research tool in cell biology and immunology [1]. As a secondary metabolite, this compound belongs to the class of polyether ionophores that exhibit a remarkable ability to transport ions across biological membranes [2]. Its structure was first elucidated through X-ray crystallography in 1968, revealing a molecular architecture optimized for ion binding and transport [1] [3].

The discovery of this compound's ionophoric properties revolutionized our understanding of cellular ion homeostasis and its role in various physiological processes. Initially used as an antibiotic effective against gram-positive bacteria, this compound has found broader applications in scientific research, particularly in studies of cellular signaling, inflammasome activation, and ion homeostasis [1] [4]. Its ability to specifically facilitate the exchange of potassium ions for protons across lipid bilayers without generating membrane potential changes makes it a unique tool for dissecting complex cellular processes involving ionic fluxes [5].

Basic Chemical and Physical Properties

Table 1: Fundamental characteristics of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₄₀H₆₈O₁₁ |

| Molar Mass | 724.973 g·mol⁻¹ |

| Source | Streptomyces hygroscopicus |

| Ion Transport Specificity | K⁺, H⁺, Pb²⁺ |

| Primary Mechanism | Electroneutral K⁺/H⁺ antiport |

| Other Names | Polyetherin A, Azalomycin M, Helixin C, Antibiotic K178, Antibiotic X-464 |

This compound functions as a carrier-type ionophore that specifically "antiports" potassium ions in exchange for protons [6]. This process allows both ions to flow down their electrochemical gradients without incurring a net electrical charge, making the exchange electroneutral and thermodynamically favorable [6]. The oxygen functions of nigerisin are concentrated at the center of its structure, where it forms coordination complexes with K⁺, enabling the transport of K⁺ across lipid bilayers [4]. This transport leads to a decrease in intracellular K⁺ concentration and an increase in H⁺ concentration, fundamentally altering the intracellular ionic landscape [4].

The biosynthetic gene cluster for this compound has been identified in Streptomyces sp. DSM4137, revealing fascinating insights into its production [2]. Research indicates that an unusual ketosynthase-like protein (KSX) transfers the initially formed linear polyketide chain to a discrete acyl carrier protein (ACPX) for oxidative cyclization during this compound biosynthesis [2]. Deletion of this gene cluster completely abolishes the production of both this compound and the closely related metabolite abierixin, confirming its essential role in this compound biosynthesis [2].

Molecular Mechanism of Ion Transport

Fundamental Antiport Mechanism

This compound operates as a mobile carrier ionophore that facilitates the coupled exchange of intracellular potassium ions for extracellular protons in a 1:1 stoichiometric ratio [6] [5]. This electroneutral exchange occurs without the net movement of electrical charge across the membrane, distinguishing it from electrogenic ion transporters that generate membrane potential changes [6]. The molecular architecture of this compound features heterocyclic oxygen-containing rings that form a hydrophobic interior perfectly sized for coordinating potassium ions [5].

The transport cycle begins when the protonated form of this compound (this compound-H) diffuses across the membrane to the intracellular side, where it encounters the higher pH environment of the cytosol [5]. This prompts this compound to release its proton and bind a potassium ion instead, forming a neutral this compound-K complex [5]. This neutral complex then diffuses back across the membrane to the extracellular side, where the lower pH environment causes the potassium ion to be released in exchange for a proton, completing the cycle [6] [5]. This continuous cycling effectively equalizes the K⁺ and H⁺ concentration gradients across the membrane, with the final ion distributions depending on the experimental conditions [5].

This compound operates through an electroneutral exchange cycle, transporting H+ inward and K+ outward across the membrane without net charge movement.

Structural Basis of Ion Selectivity and Binding

The molecular structure of this compound enables remarkable ion selectivity through its precisely arranged oxygen atoms that form a coordination sphere ideal for binding potassium ions [5]. When this compound binds a cation, it loses a proton and cyclizes to form a structure similar to valinomycin, with the oxygen atoms creating a hydrophobic interior that shields the ion during transport [5]. This structural arrangement allows this compound to selectively transport K⁺ over other biologically relevant cations, with a preference ranking of K⁺ > Na⁺ [5].

The coordination chemistry of this compound involves the formation of stable complexes with monovalent metal cations where the coordination is always accompanied by a pseudo-cyclic structure stabilized by 'head-to-tail' intramolecular hydrogen bonds between the carboxylate anion and hydroxyl groups [4]. Only uncharged molecules containing metal cations or protons can pass through the cell membrane, explaining why the this compound-K complex can freely diffuse across the lipid bilayer [4]. This structural insight clarifies why this compound effectively dissipates both K⁺ and proton gradients, particularly where they run in opposite directions across cellular membranes [6].

Biological Consequences and Signaling Pathways

Cellular Ionic Homeostasis Disruption

The K⁺/H⁺ antiport activity of this compound has profound effects on cellular ionic homeostasis, primarily through potassium efflux and intracellular acidification [6] [4]. Mammalian cells expend approximately 70% of their total energy budget maintaining transmembrane ion gradients, creating a high potassium (~140 mM) and low sodium (~5-15 mM) environment in the cytosol relative to the extracellular space [6]. This compound rapidly collapses these carefully maintained gradients by facilitating the downhill movement of K⁺ out of the cell in exchange for H⁺ moving into the cell [6].

This disruption of ionic homeostasis activates multiple stress signaling pathways and cellular sensors that monitor intracellular ion concentrations [6]. The depletion of cytosolic potassium below a critical threshold (estimated at >20% of normal levels) serves as a danger signal recognized by innate immune sensors [6]. Additionally, the acidification of the cytosol affects numerous enzymatic processes and can trigger acidosis-induced cellular stress responses [4]. These combined effects make this compound a potent inducer of various cell death pathways, depending on the cellular context and expression of specific sensors and effectors [6] [7].

Table 2: Cellular effects of this compound-induced ionic changes

| Parameter | Effect | Consequence |

|---|---|---|

| Cytosolic K⁺ | Decreased (>20% depletion) | Activation of stress sensors NLRP3/NLRP1 |

| Cytosolic H⁺ | Increased (acidification) | Inhibition of pH-sensitive enzymes |

| Membrane Potential | Unchanged (electroneutral) | No direct effect on electrical properties |

| Ribosomal Function | Impaired elongation | Inhibition of protein synthesis |

| Golgi Organization | Disrupted | Altered protein trafficking and modification |

Inflammasome Activation Pathways

This compound's ability to activate inflammasomes represents one of its most significant biological effects, though the specific pathway engaged depends on cell type and expression of inflammasome components [6]. In hematopoietic cells such as macrophages and monocytes, this compound primarily activates the NLRP3 inflammasome through potassium efflux [6] [8]. The NLRP3 inflammasome forms a multiprotein complex with the adapter protein ASC (PYCARD) and procaspase-1, leading to self-cleavage of procaspase-1 to active caspase-1 [8]. This process enables the proteolytic activation of proinflammatory cytokines IL-1β and IL-18, and cleavage of gasdermin D to induce pyroptotic cell death [6] [8].

In non-hematopoietic cells, particularly epithelial cells of the skin, nasal, and corneal tissues, this compound activates the NLRP1 inflammasome through a distinct mechanism involving the ribotoxic stress response [6]. Here, this compound-induced potassium efflux inhibits the elongation stage of protein synthesis by depleting cytosolic potassium ions, which are essential for ribosomal function [6]. This ribosomal stalling activates the stress sensor kinase ZAKα, leading to phosphorylation of p38 and JNK, and subsequent hyperphosphorylation of the NLRP1 linker domain, triggering NLRP1 inflammasome assembly [6].

This compound activates different inflammasome pathways depending on cell type, with hematopoietic cells primarily engaging NLRP3 and non-hematopoietic cells activating NLRP1 via the ribotoxic stress response.

Alternative Cell Death Pathways

Beyond inflammasome activation, this compound can induce other forms of cell death depending on the cellular context and expression of specific executors [7]. In human keratocytes, this compound has been shown to induce paraptosis-like cell death rather than canonical pyroptosis [7]. This alternative cell death pathway is characterized by extensive cytoplasmic vacuolation, absence of caspase-3 activation, lack of endoplasmic reticulum (ER) stress markers, and increased accumulation of the autophagic marker LC3-II [7].

Proteomic analysis of this compound-treated keratocytes revealed the absence of key components of the canonical pyroptosis pathway, including proteins involved in inflammasome assembly and members of the gasdermin (GSDM) family [7]. Instead, this compound treatment led to significant alterations in Golgi apparatus organization, mitochondrial membrane potential, and lysosomal integrity [7]. This paraptosis-like cell death represents an alternative mechanism of this compound-induced cytotoxicity, particularly in cells that lack the complete machinery for pyroptotic execution [7].

Experimental Protocols and Methodologies

Inflammasome Activation in Macrophages

The following protocol outlines the standard approach for studying this compound-induced NLRP3 inflammasome activation in macrophage cell lines:

Materials and Reagents:

- Macrophage cell line (THP-1, J774A.1, or bone marrow-derived macrophages)

- This compound (typically prepared as 1-10 mM stock in ethanol or DMSO)

- LPS (for priming)

- Extracellular buffer: 135 mM NaCl, 5 mM KCl, 10 mM HEPES, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, pH 7.4

- Caspase-1 inhibitor (e.g., belnacasan/VX-765 or Z-YVAD-FMK)

- NLRP3 inhibitor (MCC950, 1 μM)

- ELISA kits for IL-1β and IL-18

Procedure:

Cell priming: Differentiate and plate macrophages at appropriate density (1.5 × 10⁵ cells per well in 24-well plate) and incubate overnight. Prime cells with LPS (100 ng/mL) for 3-4 hours to induce pro-IL-1β expression [8].

This compound treatment: Replace medium with extracellular buffer. Treat cells with this compound (typically 1-20 μM) for 30 minutes to 2 hours. Include controls with caspase-1 inhibitor (10 μM, pre-treated 1 hour before this compound) or NLRP3 inhibitor MCC950 (1 μM, pre-treated 3 hours before this compound) [6] [8].

Sample collection: Collect culture supernatants for cytokine analysis by centrifugation at 1000 × g for 10 minutes to remove cellular debris. Clarified supernatants can be aliquoted and stored at -80°C until analysis [7].

Cell lysate preparation: Lyse cells with 1% Triton X-100 or RIPA buffer for 30 minutes to analyze intracellular proteins or inflammasome components [8].

Analysis:

Key Considerations:

- This compound-induced pyroptosis in macrophages is completely abrogated by MCC950, confirming NLRP3 dependence [6]

- The EC₅₀ for this compound in IL-1β secretion is approximately 1.38 ± 0.28 μM in primary cells [6]

- Potassium supplementation in extracellular buffer (e.g., 30-50 mM KCl) can inhibit this compound-induced NLRP3 activation by reducing potassium efflux [6]

NLRP1 Activation in Epithelial Cells

This protocol describes the methodology for studying this compound-induced NLRP1 inflammasome activation in primary epithelial cells:

Materials and Reagents:

- Primary human keratinocytes, nasal epithelial cells (HNECs), or corneal epithelial cells (HCEs)

- This compound (1-10 mM stock in ethanol or DMSO)

- Extracellular buffer with varying KCl concentrations

- ZAKα inhibitor (e.g., necrostatin-1)

- p38 inhibitor (e.g., SB203580)

- CRISPR/Cas9 components for NLRP1 knockout

Procedure:

Cell culture: Plate primary epithelial cells at appropriate density and culture until 70-80% confluent. Serum-starve if necessary for synchronization [6].

Genetic validation: Validate NLRP1 dependence using CRISPR/Cas9-mediated NLRP1 knockout cells. Confirm knockout by western blotting and functional assays [6].

This compound treatment: Treat cells with this compound (1-10 μM) for 2-4 hours in standard extracellular buffer or high-K⁺ buffer (e.g., 30-50 mM KCl) to test potassium efflux dependence [6].

Inhibitor studies: Pre-treat cells with ZAKα inhibitor (e.g., necrostatin-1, 10-50 μM) or p38 inhibitor (SB203580, 10-20 μM) for 1 hour before this compound addition to probe mechanism [6].

Analysis:

- Measure IL-18 secretion by ELISA (primary readout for NLRP1)

- Assess pyroptosis by LDH release, propidium iodide uptake, or membrane swelling

- Analyze GSDMD cleavage by western blotting

- Monitor ribosomal stalling and ZAKα activation by phospho-p38 and phospho-JNK western blotting [6]

Key Considerations:

- Primary keratinocytes show higher sensitivity to this compound than immortalized N/TERT-1 cells [6]

- TNFα priming can boost this compound-induced pyroptosis in less sensitive epithelial cell lines [6]

- This compound-driven inflammasome assembly and pyroptosis in epithelial cells are abrogated by caspase-1 inhibition but insensitive to NLRP3 inhibitor MCC950 [6]

Bacterial Killing Assays in Macrophages

This protocol assesses this compound's NLRP3-independent bacterial killing activity in macrophages:

Materials and Reagents:

- Raw 264.7 macrophages (PYCARD/ASC-deficient) or J77 cells

- Bacterial strain (e.g., Citrobacter rodentium for murine cells)

- This compound (20 μM working concentration)

- Gentamicin (20 μg/mL for killing extracellular bacteria)

- siRNA for p38 and IFNγ

- ATP (2.5 mM as positive control)

- Caspase-1 inhibitor YVAD (10 μM)

Procedure:

Cell preparation: Seed Raw 264.7 or J77 macrophages at 2 × 10⁵ cells per well in 24-well plates and culture overnight [8].

Gene knockdown: Transfert cells with siRNA targeting p38, IFNγ, or scrambled control using Lipofectamine 2000 according to manufacturer's instructions. Use 100 pmol siRNA for efficient knockdown, verified by western blotting after 48 hours [8].

Bacterial infection: Inoculate macrophages with bacteria at MOI 1:10 for 2 hours in serum-free DMEM [8].

This compound treatment: Add this compound (20 μM) or ATP control (2.5 mM) 1.5 hours post-infection for 30 minutes [8].

Elimination of extracellular bacteria: Remove medium and treat with gentamicin (20 μg/mL) for 3 hours to kill non-internalized bacteria [8].

Bacterial enumeration: Lyse cells with 1% Triton X-100 for 30 minutes. Plate serial dilutions of lysates on LB agar and count colonies after overnight incubation to calculate intracellular CFU/mL [8].

Key Considerations:

- This compound enhances bacterial killing in ASC-deficient macrophages, confirming NLRP3-independent mechanism [8]

- This pathway involves p38 and IFNγ signaling, as demonstrated by siRNA knockdown experiments [8]

- NLRP3 inhibitor MCC950 (1 μM) does not affect this compound-mediated bacterial clearance, further confirming NLRP3 independence [8]

Table 3: Key differences between this compound-induced pathways in various experimental systems

| Parameter | NLRP3 in Macrophages | NLRP1 in Epithelial Cells | Bacterial Killing (NLRP3-independent) |

|---|---|---|---|

| Key Sensor | NLRP3 | NLRP1 | Unknown (p38/IFNγ-dependent) |

| Adaptor | ASC/PYCARD | ASC | Not required |

| Primary Readout | IL-1β secretion | IL-18 secretion | Reduced intracellular bacterial CFU |

| Caspase Involvement | Caspase-1 | Caspase-1 | Caspase-1 independent |

| Key Inhibitors | MCC950, K⁺ supplementation | ZAKα inhibitors, p38 inhibitors | p38/IFNγ siRNA |

| Cell Type Specificity | Hematopoietic cells | Epithelial cells | Macrophages |

Research Applications and Technical Uses

Golgi Structure and S-acylation Studies

Recent research has revealed that this compound provides a sensitive gating mechanism that controls NLRP3 access to the Golgi apparatus through effects on S-acylation [9]. NLRP3 membrane association is critically dependent on S-acylation of a highly conserved cysteine residue (Cys-130), which traps NLRP3 in a dynamic S-acylation cycle at the Golgi [9]. This compound-induced alterations in Golgi organization and function cause a breakdown in Golgi structure, potentially limiting the ability of Golgi-resident thioesterase enzymes to encounter NLRP3 and de-acylate it [9].

This immobilization of NLRP3 on the Golgi through reduced de-acylation represents a novel mechanism by which this compound influences inflammasome signaling [9]. Researchers can exploit this property to study protein trafficking, Golgi structure-function relationships, and the role of S-acylation in regulating immune signaling pathways. The identification of a series of hydrophobic residues preceding Cys-130 that act in conjunction with the polybasic region to facilitate Cys-130 dependent Golgi enrichment provides additional targets for mechanistic studies of NLRP3 regulation [9].

Intracellular pH Calibration Technique

The high-[K⁺]/nigericin technique represents one of the most popular applications of this compound in experimental cell physiology [5]. This approach enables researchers to clamp intracellular pH (pHi) to predetermined values for calibrating pH-sensitive fluorescent dyes:

Procedure:

- Expose cells to high-potassium calibration solutions with [K⁺]₀ matched to estimated [K⁺]ᵢ

- Add this compound (10-20 μM) to facilitate K⁺/H⁺ exchange

- Adjust extracellular pH (pH₀) to desired values across a physiological range (e.g., pH 6.2-8.2)

- Measure fluorescence of pH-sensitive dyes (e.g., BCECF, SNARF) at each pH value

- Generate a calibration curve of fluorescence ratio vs. pH [5]

Critical Considerations:

- When [K⁺]₀ matches [K⁺]ᵢ, pHi should equal pH₀ in the presence of this compound [5]

- Complete cleansing of the perfusion system after calibration is essential to remove this compound traces that interfere with subsequent pHi regulation experiments [5]

- Even trace this compound contamination can mimic K⁺/H⁺ exchange activity and increase "background acid loading" [5]

- This technique has been successfully applied for calibrating GFP-based sensors and other pH-sensitive fluorophores [5]

Cancer Research and Therapeutic Applications

This compound exhibits promising anti-cancer activity in various cancers through multiple mechanisms [4]. As a single agent or in combination with other anti-cancer drugs, this compound shows efficacy in vitro and in vivo primarily by decreasing intracellular pH (pHi) through its H⁺/K⁺ exchange activity [4]. Additional anti-cancer mechanisms include:

- Inactivation of Wnt/β-catenin signaling: this compound decreases expression of key Wnt pathway components including pLRP6, LRP6, Axin 1, and Wnt 5a/b [4]

- Blockade of Androgen Receptor (AR) signaling: Particularly relevant in prostate cancer models [4]

- Activation of Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) pathways: Contributing to pro-apoptotic signaling [4]

- Targeting of Cancer Stem Cells (CSCs): this compound specifically targets putative CSCs in many cancer types [4]

- Synergistic effects with photodynamic therapy: Enhancing cancer cell sensitization to treatment [4]

Other anti-cancer mechanisms of this compound include influencing mitochondrial membrane potentials, inducing increased drug accumulation and autophagy, controlling insulin accumulation in nuclei, and increasing the cytotoxic activity of liposome-entrapped drugs [4]. Recent studies using next-generation sequencing and bioinformatics approaches have provided novel mechanistic insights into this compound's effects on cancer cells, particularly in pancreatic cancer models [4].

Conclusion

This compound serves as a versatile and indispensable research tool with a well-characterized mechanism as a K⁺/H⁺ antiporter. Its ability to facilitate electroneutral exchange of potassium for protons across biological membranes enables researchers to manipulate intracellular ion concentrations and study downstream cellular responses. The continuing discovery of novel this compound-activated pathways, including NLRP1 inflammasome activation through the ribotoxic stress response and NLRP3-independent bacterial killing mechanisms, underscores the complexity of cellular responses to ionic stress.

References

- 1. This compound [en.wikipedia.org]

- 2. Insights into polyether biosynthesis from analysis of the ... [pubmed.ncbi.nlm.nih.gov]

- 3. The structure of this compound [sciencedirect.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Mechanistic basis for potassium efflux–driven activation ... - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induces Paraptosis‐Like Cell Death Instead of ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound Promotes NLRP3-Independent Bacterial Killing in ... [frontiersin.org]

- 9. S-acylation of NLRP3 provides a this compound sensitive gating ... [elifesciences.org]

Comprehensive Technical Guide: Nigericin Biosynthetic Gene Cluster in Streptomyces

Introduction to Nigericin and Its Biosynthetic Significance

This compound is a prominent polyether ionophore antibiotic first discovered in the mid-20th century, characterized by a complex molecular structure (C₄₀H₆₈O₁₁) featuring multiple tetrahydrofuran and tetrahydropyran rings connected to a carboxylic acid terminus. This unique architecture enables this compound to function as a potent ionophore with exceptional ability to form lipid-soluble complexes with monovalent cations, particularly K⁺ and H⁺, and transport them across biological membranes. This ionophoric activity disrupts cellular ion gradients and pH homeostasis, leading to loss of membrane integrity and ultimately cell death. Due to these properties, this compound has attracted significant research interest across multiple fields including microbiology, cell biology, and cancer research [1].

The bioactivity profile of this compound encompasses broad-spectrum antimicrobial effects against Gram-positive bacteria and fungi, with recent studies revealing potent antitumor properties. Research has demonstrated that this compound can suppress colorectal cancer metastasis, inhibit the proliferation of cancer stem cells in various tumor types both in vitro and in vivo, and overcome multidrug resistance mechanisms in lung cancer cells [1]. Additionally, this compound functions as an inflammasome-inducing agent and exhibits antimalarial activity, further expanding its potential therapeutic applications [1]. From an industrial perspective, polyether antibiotics like this compound have significant commercial applications in veterinary medicine for controlling coccidiosis in animal husbandry [2].

The biosynthesis of this compound in Streptomyces represents a fascinating example of modular polyketide assembly followed by oxidative cyclization to form the characteristic polyether structure. The growing understanding of this compound biosynthesis has implications for both fundamental natural product biochemistry and applied metabolic engineering for increased production or structural diversification. This guide provides a comprehensive technical overview of the this compound biosynthetic gene cluster (BGC), its regulation, experimental manipulation, and strategies for production optimization relevant to researchers and drug development professionals.

Genetic Organization of the this compound Biosynthetic Cluster

Genomic Localization and Core Architecture

The this compound biosynthetic gene cluster (nig cluster) has been identified in several Streptomyces species, including Streptomyces sp. DSM4137, Streptomyces malaysiensis F913, Streptomyces violaceusniger, and Streptomyces youssoufiensis [3] [2] [4]. The cluster spans approximately 95.7 kilobases in Streptomyces violaceusniger and exhibits high synteny among different producing strains, indicating strong evolutionary conservation [4]. The core nig cluster typically contains 20-25 genes responsible for the assembly, modification, regulation, and resistance mechanisms associated with this compound production.

The nig cluster follows a type I modular polyketide synthase (PKS) organization, where large multifunctional enzymes composed of multiple modules sequentially incorporate and modify extender units to build the polyketide backbone. This biosynthetic machinery is complemented by genes encoding accessory enzymes for oxidative cyclization, methylation, and other tailoring reactions that convert the linear polyketide chain into the mature polyether structure [3] [4].

Key Genetic Components and Their Functions

Table 1: Core genes in the this compound biosynthetic cluster and their functions

| Gene | Protein | Function | Domain Organization |

|---|---|---|---|

| nigAI-nigAVI | Polyketide Synthase | Polyketide chain elongation | KS-AT-DH-ER-KR-ACP (varying domains per module) |

| nigE | Acyltransferase | Loading of starter unit | AT domain |

| nigCI, nigCII | Cytochrome P450 | Oxidative cyclization | Heme-binding domain |

| nigD | Methyltransferase | O-methylation | SAM-binding domain |

| nigR | SARP family regulator | Pathway-specific transcription | N-terminal HTH, C-terminal BTAD |

| nigB | Dehydratase | Dehydration during chain processing | DH domain |

A distinctive feature of the nig cluster is the presence of unusual ketosynthase-like protein (KSX) and a discrete acyl carrier protein (ACPX) that work in concert to transfer the initially formed linear polyketide chain for oxidative cyclization. Experimental evidence from gene deletion studies confirms that this KSX-ACPX system is essential for polyether formation, as deletion of either component effectively abolishes this compound production [3]. This mechanism appears to be conserved across polyether biosynthetic pathways, including those for monensin and nanchangmycin [3].

The oxidative cyclization steps, crucial for forming the characteristic ether rings of this compound, are catalyzed by cytochrome P450 enzymes encoded by nigCI and nigCII. These enzymes epoxidize specific double bonds in the linear polyketide intermediate, followed by spontaneous or enzyme-catalyzed ring closure through epoxide opening. Additional tailoring enzymes such as O-methyltransferases (nigD) introduce final structural modifications to complete this compound biosynthesis [4].

Biosynthetic Pathway and Enzymatic Cascade

Polyketide Assembly and Chain Elongation

The linear polyketide intermediate undergoes stereospecific reduction at various positions determined by the KR, DH, and ER domains present in each module. The sequential action of these modules produces a full-length poly-β-keto intermediate that remains covalently tethered to the ACP domain of the final module. This linear intermediate contains precisely positioned hydroxyl groups and double bonds that will subsequently undergo oxidative cyclization to form the characteristic ether rings of this compound [3].

Oxidative Cyclization and Tailoring Reactions

The KSX-ACPX system plays a critical role in transferring the linear polyketide chain from the PKS to the cyclization machinery. KSX acts as a transacylation catalyst that recognizes the completed polyketide chain on the final ACP domain of the PKS and transfers it to the discrete ACPX carrier protein. This chain transfer represents a key branching point between linear polyketide assembly and oxidative cyclization [3].

The cytochrome P450 enzymes NigCI and NigCII then catalyze the regio- and stereoselective epoxidation of specific double bonds in the linear polyketide chain. These epoxide intermediates spontaneously undergo endo-tet cyclization via epoxide opening to form the tetrahydrofuran and tetrahydropyran rings characteristic of this compound. The exact sequence of epoxidation and cyclization steps determines the final ring topology and stereochemistry of the mature polyether [4].

Final tailoring reactions include O-methylation catalyzed by NigD, which introduces methoxy groups at specific positions of the molecule. The completed this compound molecule is then released from the ACPX carrier, though the exact mechanism of product release remains to be fully elucidated. The biosynthetic pathway also produces related metabolites such as epithis compound, abierixin, and grisorixin methyl ester through variations in the tailoring reactions or starter unit selection [1].

Regulatory Mechanisms Controlling this compound Biosynthesis

Pathway-Specific Regulation by NigR

The nig cluster contains a single pathway-specific regulatory gene, nigR, which encodes a SARP (Streptomyces Antibiotic Regulatory Protein) family transcriptional activator. NigR contains an N-terminal DNA-binding domain with a helix-turn-helix motif (amino acids 19-96) that recognizes and binds specific promoter sequences, and a C-terminal bacterial transcriptional activation domain (amino acids 103-248) that recruits RNA polymerase to initiate transcription of biosynthetic genes [2].

Functional characterization through gene disruption experiments has demonstrated that NigR is absolutely essential for this compound production. Disruption of nigR completely abolishes this compound biosynthesis, while complementation restores production, confirming its indispensable role as a positive regulator. Transcriptional analyses using RT-PCR revealed that NigR is required for the expression of all structural genes in the nig cluster, indicating it functions as a master regulator of the biosynthetic pathway [2].

Overexpression of nigR leads to significantly enhanced this compound production, with engineered strains achieving titers up to 0.56 g/L – representing the highest this compound titer reported to date. Quantitative RT-PCR analyses demonstrated that structural genes in the nig cluster are markedly upregulated in nigR overexpression strains, providing further evidence that NigR activates this compound production primarily through transcriptional activation of biosynthetic genes [2].

Table 2: Regulatory genes influencing this compound biosynthesis

| Regulatory Gene | Regulator Family | Function | Effect on Production |

|---|---|---|---|

| nigR | SARP | Pathway-specific activator | Essential for biosynthesis |

| afsR | SARP (global) | Pleiotropic regulator | Indirect enhancement |

| bldA | tRNA | Translational control | Affects NigR translation |

| hrdB | Sigma factor | RNA polymerase subunit | General metabolism |

Global Regulatory Networks and Environmental Cues

Beyond pathway-specific regulation, this compound biosynthesis is integrated into broader global regulatory networks that coordinate secondary metabolism with physiological and environmental conditions. The presence of a rare TTA codon in position 22 of the nigR coding sequence indicates that its translation depends on the bldA tRNA, effectively linking this compound production to the nutritional status and morphological development of the producing organism [2].

Cultural conditions significantly influence this compound production, with factors such as carbon source, pH, and metal ion availability modulating biosynthetic output. Optimization studies have demonstrated that solid-state fermentation generally yields higher this compound production compared to submerged fermentation, with specific media such as R5 medium supporting particularly high titers [5] [1]. The pH optimum for this compound production falls in the neutral to slightly alkaline range (pH 7-8), while extreme acidity (pH 5) or alkalinity (pH 11) substantially reduces yields [1].

Co-culture experiments have revealed that microbial interactions can stimulate this compound production, likely through interspecies signaling that activates regulatory pathways. Similarly, the addition of specific metal ions such as Fe²⁺ can enhance this compound titers, suggesting potential roles in enzyme activation or regulatory signaling. These environmental and physiological factors ultimately integrate with the transcriptional regulation mediated by NigR to fine-tune this compound production in response to cellular and extracellular conditions [1].

Experimental Protocols for Genetic Manipulation

Gene Disruption and Complementation Studies

Functional characterization of genes within the nig cluster typically involves targeted gene disruption followed by phenotypic analysis. The standard protocol involves: (1) Amplifying internal fragments (500-800 bp) of the target gene using genomic DNA as template; (2) Cloning the fragment into a suicide vector such as pKC1139 or pSET152; (3) Introducing the construct into the wild-type Streptomyces strain via intergeneric conjugation with E. coli ET12567/pUZ8002; (4) Selecting for single-crossover integrants using appropriate antibiotics; and (5) Verifying the disruption by PCR and Southern blot analysis [2].

For regulatory genes like nigR, complementation experiments are essential to confirm that observed phenotypes result specifically from the targeted disruption. Complementation typically involves introducing an intact copy of the gene with its native promoter into a neutral site (such as the ΦBT1 attachment site) of the chromosome using integration vectors like pSET152. The complemented strain should show restoration of this compound production to confirm the gene's function [2].

Overexpression and Production Enhancement

To enhance this compound production through regulatory gene overexpression, the following protocol has been successfully employed: (1) Amplify the coding sequence of nigR from genomic DNA; (2) Clone the gene into an expression vector under control of a strong constitutive promoter such as hrdB or kasOp; (3) Introduce the construct into the wild-type strain via conjugation; (4) Verify expression of the regulator by quantitative RT-PCR; and (5) Quantify this compound production in the engineered strain compared to controls using HPLC-ELSD [2].

For quantitative analysis of this compound production, HPLC with evaporative light scattering detection (HPLC-ELSD) has proven particularly effective due to the lack of significant chromophores in the this compound molecule. The optimized extraction protocol involves using a mixture of ethyl acetate and ethanol (7:3 ratio) for efficient recovery from culture broth or solid medium. This method provides accurate quantification while accommodating the lipophilic nature of polyether antibiotics [1].

Optimization Strategies for Enhanced this compound Production

Fermentation Process Optimization

Systematic optimization of fermentation conditions can significantly enhance this compound production yields. Comparative studies of solid-state fermentation (SSF) versus submerged fermentation (SmF) have demonstrated that SSF generally provides higher this compound titers, likely due to improved physiological differentiation and secondary metabolite production in surface-associated growth [1]. The choice of production medium profoundly influences this compound yields, with R5 medium consistently supporting the highest production levels, achieving 1.75-fold increases compared to standard media like Bennett's medium [5].

Carbon source optimization represents another critical factor, with monosaccharides (particularly glucose) proving superior to disaccharides or complex carbon sources for supporting high this compound production. The optimal cultivation period for maximum this compound accumulation is typically 10-14 days, reflecting the typical timing of secondary metabolite production in Streptomyces species that coincides with the transition from vegetative growth to morphological differentiation [1].

Table 3: Optimization parameters for this compound production

| Parameter | Optimal Condition | Effect on Titer | Notes |

|---|---|---|---|

| Fermentation Type | Solid-state | 1.5-2.0× increase | vs. submerged |

| Production Medium | R5 medium | 1.75× increase | vs. Bennett's |

| Carbon Source | Glucose | Highest production | Among tested sugars |

| pH | Neutral (7-8) | Maximum yield | Reduced at pH 5 or 11 |

| Cultivation Time | 10-14 days | Peak production | Strain-dependent |

| Extraction Solvent | EtOAc:EtOH (7:3) | Efficient recovery | vs. single solvent |

Genetic and Metabolic Engineering Approaches

Strategic genetic engineering provides powerful tools for enhancing this compound production. As demonstrated with Streptomyces malaysiensis, overexpression of the pathway-specific regulator NigR represents the most effective single genetic modification for boosting this compound yields, with engineered strains achieving unprecedented titers of 0.56 g/L [2]. This approach leverages the native regulatory circuitry to coordinately upregulate all biosynthetic genes without the metabolic burden of expressing multiple pathway enzymes.

Additional engineering strategies include manipulation of precursor supply to enhance flux through the polyketide biosynthetic pathway. This can involve overexpression of genes involved in malonyl-CoA and methylmalonyl-CoA biosynthesis, which serve as essential extender units for the PKS machinery. Similarly, engineering strategies that enhance cofactor availability (NADPH for reductive steps, SAM for methylation reactions) can further improve this compound production by alleviating potential metabolic bottlenecks.

An emerging approach involves the manipulation of global regulatory networks to create hyperproducing strains. This can include engineering modifications to AfsR-mediated regulation or other pleiotropic regulators that influence multiple secondary metabolite pathways. Such strategies must be carefully balanced to avoid detrimental effects on cellular fitness while enhancing the specific production of the target metabolite [6].

Research Applications and Methodological Considerations

Molecular Tools for Cluster Analysis and Manipulation

The study of this compound biosynthesis employs a range of molecular biology tools for cluster identification, analysis, and manipulation. Genome mining using antiSMASH and comparison with the MIBiG database facilitates rapid identification of the nig cluster in newly sequenced Streptomyces genomes [4] [7]. For functional characterization, targeted gene disruption remains the gold standard for establishing gene-phenotype relationships, while complementation studies are essential for confirming specific gene functions.

Transcriptional analysis techniques including reverse transcription PCR (RT-PCR) and quantitative RT-PCR provide insights into regulatory mechanisms and gene expression patterns under different cultural conditions. These methods have been instrumental in demonstrating that NigR activates transcription of all structural genes in the nig cluster and that their expression is coordinately upregulated in overexpression strains [2].

For metabolic profiling and production quantification, LC-MS/MS coupled with molecular networking through the Global Natural Products Social (GNPS) platform enables comprehensive analysis of this compound and related metabolites. The HPLC-ELSD method has been specifically optimized for this compound quantification, providing robust analytical capability for this non-chromophoric compound [1] [7].

Applications in Drug Discovery and Development

The expanding understanding of this compound biosynthesis creates opportunities for bioengineering novel analogues with improved pharmacological properties. The modular architecture of the PKS system presents possibilities for combinatorial biosynthesis through module swapping or engineering to create structural diversity. Similarly, engineering the tailoring enzymes such as methyltransferases or cytochrome P450s could generate analogues with modified biological activities.

The regulatory insights gained from studying NigR and its control mechanisms have broader implications for strain engineering across Streptomyces species. The demonstration that SARP family regulators can dramatically enhance secondary metabolite production when overexpressed provides a generalizable strategy for improving yields of diverse natural products in actinobacteria [2] [6].

From a drug development perspective, the optimized fermentation and extraction protocols for this compound provide a foundation for scale-up production to support preclinical and clinical development. The quantitative analytical methods enable precise quality control and metabolic profiling during process development, essential for translational research applications [5] [1].

The following diagram illustrates the pyramidal regulatory cascade controlling this compound biosynthesis, from global regulators through the pathway-specific activator NigR to the structural biosynthetic genes:

> Regulatory cascade controlling this compound biosynthesis in Streptomyces.

The experimental workflow for genetic manipulation and production optimization of this compound involves the following key steps:

> Experimental workflow for this compound production optimization.

Conclusion

References

- 1. Enhanced Production and Quantitative Evaluation of ... [mdpi.com]

- 2. Characterization of Pathway-Specific Regulator NigR for High ... [pmc.ncbi.nlm.nih.gov]

- 3. Insights into polyether biosynthesis from analysis of the ... [pubmed.ncbi.nlm.nih.gov]

- 4. BGC0000114 - MIBiG [mibig.secondarymetabolites.org]

- 5. Genomic analysis and process optimization for this compound ... [sciencedirect.com]

- 6. The roles of SARP family regulators involved in secondary ... [frontiersin.org]

- 7. Exploring plant pathogen Streptomyces metabolome [nature.com]

how does nigericin affect ion homeostasis

Core Mechanism of Action

Nigericin's primary and most characterized mechanism is the electroneutral exchange of intracellular potassium (K⁺) for extracellular protons (H⁺) across lipid membranes [1] [2]. This K⁺/H⁺ antiport activity simultaneously dissipates two crucial ionic gradients:

- The K⁺ concentration gradient across the plasma membrane and mitochondrial membrane.

- The pH gradient across the same membranes.

This dual disruption has profound and cascading effects on cellular homeostasis, as it directly compromises the electrochemical potentials that drive numerous essential cellular functions.

Cascading Cellular Consequences

The initial disruption of K⁺ and H⁺ gradients propagates throughout the cell, affecting multiple organelles and systems. The following diagram illustrates the key pathways and consequences triggered by this compound.

Diagram of the key pathways and consequences triggered by this compound.

Summary of Quantitative Effects & Experimental Parameters

For practical research applications, the quantitative effects of this compound and standard experimental parameters are summarized in the following tables.

Table 1: Quantitative Effects of this compound on Ion Homeostasis and Cell Fate

| Parameter / Readout | Effect Induced by this compound | Experimental Context / Cell Type | Citation | | :--- | :--- | :--- | :--- | | K⁺ Efflux | Initiated; prerequisite for inflammasome activation | Human keratinocytes & macrophages [1] | | Intracellular pH (pHi) | Significant acidification | Senescent stromal cells [3] [4] | | Plasma Membrane Potential | Depolarization | Senescent stromal cells [3] [4] | | Mitochondrial Membrane Potential | Decreased (dissipation) | Senescent stromal cells [3] [4] | | Intracellular K⁺ Content | Lower baseline in senescent cells; this compound further depletes it | Senescent vs. control cells [3] [4] | | Pyroptosis EC₅₀ | ~1.38 µM (for IL-1β secretion) | Primary human keratinocytes [1] | | NLRP1 Activation | Requires >20% depletion of intracellular K⁺ store | Human epithelial cells [1] | | Antibacterial Activity (Fluorinated Analog) | Potent activity against Gram-positive and Gram-negative bacteria | In vitro analysis [5] |

Table 2: Key Experimental Protocols Utilizing this compound

| Application | Core Methodology | Critical Parameters & Controls | Citation |

|---|---|---|---|

| Inflammasome Activation | Prime cells with LPS (e.g., 100 ng/mL, 3-4h), then treat with this compound (1-10 µM, 30 min - 1h). Measure IL-1β in supernatant or cell death. | Use MCC950 to confirm NLRP3-specificity; confirm K⁺ efflux dependence with high extracellular K⁺ buffer. | [1] [6] |

| Intracellular pH (pHi) Calibration | Use high-[K⁺] buffer to match [K⁺]i. Apply this compound (10 µM) to clamp pHi to pHo. Measure fluorescence of pH-sensitive dyes (e.g., BCECF-AM). | Calibrate with buffers of known pH (e.g., 6.2, 7.2, 8.2). Thoroughly cleanse system post-calibration to avoid experimental artifacts. | [2] |

| Senolysis Assay | Treat senescent and non-senescent control cells with this compound (low µM range). Assess viability (e.g., PI uptake, LDH release) and specific death pathway (pyroptosis). | An interval dosing strategy may maximize senolytic effect while minimizing damage to normal cells. | [3] [4] |

| Study of Ionophore Oligomerization | Analyze this compound-K⁺ complexes at different pH levels using techniques like ¹H-NMR and membrane conductance measurements. | At pH 4.0, complexes form a 3:1 (this compound:K⁺) stoichiometry; at neutral/alkaline pH, a 2:1 stoichiometry is observed. | [7] |

Therapeutic Potential & Research Applications

The multifaceted disruption of homeostasis by this compound opens several promising research and therapeutic avenues:

Senolysis and Age-Related Diseases: this compound's ability to simultaneously disrupt multiple homeostasis-maintaining systems (plasma membrane potential, pH, mitochondrial membrane potential, and autophagy) creates a "synthetic lethal" environment for senescent cells, which are already under homeostatic stress. This has been demonstrated in senescent stromal and epithelial cells, independent of the original senescence-inducing stimulus, positioning this compound as a novel broad-spectrum senolytic agent [3] [4].

Antimicrobial and Anticancer Applications: As a polyether ionophore, this compound has inherent antibacterial activity, primarily against Gram-positive bacteria. Recent advances show that fluorinated derivatives of this compound exhibit a tenfold reduction in in vitro cytotoxicity while gaining potent activity against challenging Gram-negative pathogens, presenting a promising strategy to combat antimicrobial resistance [5]. Furthermore, this compound can sensitize cancer cells, such as nasopharyngeal carcinoma, to chemotherapeutic agents like cisplatin, by disrupting the dysregulated pH gradient that cancer cells rely on for invasion and survival [2].

Tool Compound in Immunology: this compound remains the most widely used tool compound for activating the NLRP3 inflammasome in macrophages and has been instrumental in elucidating the structures and functions of inflammasome components [1] [6].

References

- 1. Mechanistic basis for potassium efflux–driven activation ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Targeting Multiple Homeostasis -Maintaining Systems by Ionophore... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Multiple Homeostasis-Maintaining Systems by ... [mdpi.com]

- 5. Approach to this compound derivatives and their therapeutic potential - RSC... [pubs.rsc.org]

- 6. Discovery of potent and selective inhibitors of human NLRP3 ... [pmc.ncbi.nlm.nih.gov]

- 7. Formation of ion-translocating oligomers by this compound [link.springer.com]

Quantitative Data on Nigericin-Induced Activation

The table below summarizes key quantitative and mechanistic data related to the use of nigericin in NLRP3 inflammasome research.

| Aspect | Details | Reference |

|---|---|---|

| Working Concentration | Typical range of 1 - 10 µM in experimental settings. | [1] |

| Primary Mechanism | Functions as a K+ ionophore, inducing K+ efflux. | [2] [1] |

| Pathway Dependence | Canonically requires NLRP3 and ASC/PYCARD for inflammasome activation; can also have NLRP3-independent effects on bacterial killing. | [3] [4] |

| Key Readout | ASC speck formation (visual indicator of inflammasome assembly). | [5] |

| Downstream Effects | Leads to Caspase-1 activation, maturation and secretion of IL-1β and IL-18, and induction of pyroptosis. | [2] [6] |

Experimental Protocol for NLRP3 Activation

The standard two-signal protocol for activating the NLRP3 inflammasome with this compound in immune cells is detailed below. This protocol can be adapted for various cell types, including macrophages and cerebral organoids [7].

- Cell Preparation: Use immortalized macrophage cell lines (e.g., THP-1, RAW 264.7) or primary cells like Bone Marrow-Derived Macrophages (BMDMs). Seed cells and allow them to adhere overnight [2] [4].

- Signal 1 (Priming): Treat cells with Lipopolysaccharide (LPS). A common range is 100 ng/mL to 1 µg/mL for 3 to 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway [2] [7].

- Signal 2 (Activation): Replace the medium and add This compound. The effective concentration is typically 1 to 10 µM, with an incubation time of 30 minutes to 1 hour. This triggers inflammasome assembly [7] [1].

- Inhibition Control: To confirm the role of NLRP3, include a control group where cells are treated with a specific NLRP3 inhibitor (e.g., MCC950 at 1 µM) after the priming step but before this compound activation [5] [7].

- Readout and Analysis:

- ASC Speck Formation: Quantify using immunofluorescence microscopy or image-based flow cytometry. This is a direct marker of inflammasome assembly [5].

- Cytokine Measurement: Assess mature IL-1β in the cell culture supernatant by ELISA [2].

- Cell Death Analysis: Measure pyroptosis, for example, by detecting Gasdermin D cleavage or LDH release [6] [8].

Key Technical Considerations

- NLRP3-Independent Effects: this compound can induce bacterial killing and IL-18 gene expression through pathways that do not require NLRP3 or the adaptor protein ASC/PYCARD. Account for this in experimental design and interpretation [3] [4].

- Mechanism of Action: While K+ efflux is the primary trigger, this compound's action as an H+/K+ antiporter also disrupts ion gradients, which can contribute to other cellular stress signals [2] [4].

- Inhibitor Resistance: Some disease-associated NLRP3 genetic variants, particularly those in the PYD domain or near the MCC950 binding site in the NACHT domain, can confer resistance to inhibitors like MCC950 [5].

References

- 1. This compound | Microbial toxin | NLRP3 Inflammasome Inducer [invivogen.com]

- 2. Mechanism and regulation of NLRP3 inflammasome activation [pmc.ncbi.nlm.nih.gov]

- 3. This compound Promotes NLRP3-Independent Bacterial Killing in ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Promotes NLRP3-Independent Bacterial Killing in ... [frontiersin.org]

- 5. Mechanisms of NLRP3 activation and inhibition elucidated ... [nature.com]

- 6. A detailed molecular network map and model of the NLRP3 ... [pmc.ncbi.nlm.nih.gov]

- 7. A Dynamic Protocol to Explore NLRP3 Inflammasome ... [mdpi.com]

- 8. Diverse Activators of the NLRP3 Inflammasome Promote ... [sciencedirect.com]

nigericin historical use as an antibiotic

Historical Context and Basic Properties

The table below summarizes the fundamental characteristics of nigericin:

| Property | Description |

|---|---|

| Source | Streptomyces hygroscopicus (first isolated from soil in Nigeria) [1] [2] |

| Year of Isolation | 1951 [1] [2] |

| Historical Application | Antibiotic active against Gram-positive bacteria [1] [3] [2] |

| Molecular Formula | C₄₀H₆₈O₁₁ [1] |

| Mechanism of Action | Acts as an H⁺, K⁺ ionophore, functioning as an electroneutral antiporter [1] [4] |

This compound's structure was elucidated in 1968, revealing similarities to other polyether ionophores like monensin [1]. Its primary mechanism involves exchanging intracellular K⁺ for extracellular H⁺, which dissipates crucial ion gradients across membranes [4] [5].

Modern Research and Antibacterial Activity

Recent studies highlight this compound's potential in addressing contemporary antibiotic resistance challenges. A significant 2022 study demonstrated that this compound exhibits potent bactericidal activity against a wide panel of clinical multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) [6]. Key findings are summarized below:

| Aspect | Finding |

|---|---|

| Spectrum of Activity | Potent activity against MRSA, VRE, Staphylococcus epidermidis, Streptococcus pneumoniae [6] |

| Activity against Persisters | Effective in killing bacterial persister cells [6] |

| Anti-biofilm Activity | Reduces pre-formed bacterial biofilms [6] |

| Resistance Development | Low frequency of resistance development [6] |

| In Vivo Efficacy | Effective in mouse models of biofilm, skin, and bloodstream infection [6] |

Mechanistic studies indicate that this compound disrupts the bacterial electron transport chain and ATP production, ultimately damaging membrane structure and increasing permeability [6]. Resistance is linked to mutations in the GraSR two-component regulatory system, a mechanism distinct from most clinical antibiotics, minimizing risk of cross-resistance [6].

Experimental Protocols and Applications

For researchers, key experimental methodologies from recent studies provide a foundation for investigating this compound's antibacterial properties.

Determination of Minimum Inhibitory Concentration (MIC)

- Method: Broth microdilution according to CLSI guidelines [6].

- Procedure: Serial dilutions of this compound are prepared in a Mueller-Hinton or Brain Heart Infusion broth. An exponential-phase bacterial inoculum is standardized to approximately (5 \times 10^5) CFU/mL and added to each well [6].

- Endpoint: The MIC is the lowest concentration that prevents visible growth after overnight incubation at 37°C [6].

Time-Kill Assay

- Purpose: To evaluate the bactericidal kinetics and rate of killing [6].

- Procedure: Exponentially growing cultures are exposed to this compound at a specific multiple of the MIC. Samples are withdrawn at predetermined time points, serially diluted in sterile buffer, and plated onto drug-free agar [6].

- Analysis: Colonies are counted after incubation. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity [6].

Anti-Persister Cell Assay

- Persister Generation: Stationary-phase cultures or cells treated with a high concentration of ciprofloxacin generate persister cells [6].

- Treatment: The persister population is treated with nigericon. Viable counts are monitored over several days to assess killing [6].

Checkerboard Synergy Assay

- Purpose: To determine if this compound acts synergistically with other antibiotics [6].

- Procedure: this compound and a second antibiotic are diluted in a two-dimensional checkerboard pattern. The Fractional Inhibitory Concentration Index is calculated: ( \text{FICI} = \frac{\text{MIC}\text{A in combination}}{\text{MIC}\text{A alone}} + \frac{\text{MIC}\text{B in combination}}{\text{MIC}\text{B alone}} ).

- Interpretation: FICI ≤ 0.5 indicates synergy [6].

The following diagram illustrates the experimental workflow for key antibacterial assays:

Experimental workflow for key antibacterial assays

Research Considerations

- Cellular Toxicity: As an ionophore, this compound affects fundamental cellular processes in both prokaryotic and eukaryotic cells. It inhibits Golgi function and can activate the NLRP3 inflammasome in mammalian cells, which is crucial for toxicity assessments [1] [4].

- Handling in Experiments: Trace this compound contamination can interfere with pH regulation studies. Complete cleansing of perfusion systems after calibration is essential [4].

This compound's historical role as an anti-Gram-positive antibiotic and its recently demonstrated efficacy against drug-resistant strains, persisters, and biofilms make it a promising candidate for anti-infective development. Its unique mechanism and low resistance propensity are particularly valuable in the current antimicrobial resistance landscape.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound [link.springer.com]

- 3. This compound [wikidoc.org]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. This compound is effective against multidrug resistant gram-positive ... [pmc.ncbi.nlm.nih.gov]

nigericin polyether ionophore properties

Experimental Data & Protocols

To support further research, here are the quantitative findings and key methodologies from recent studies.

Table: Key Experimental Data from Recent Nigericin Studies

| Study Focus | Quantitative Result | Experimental Detail / Assay |

|---|

| Fermentation Yield | 500 mg/L; 33% (w/w) pure compound from crude extract [1] [2] | Organism: Streptomyces strain DASNCL-29. Method: Submerged fermentation in a 50 L BioFlo 115 bioreactor [1] [2]. | | Antibacterial Activity | Fluorinated analogues: Inhibited both Gram-positive and Gram-negative bacteria [1] [2] | Assay: Disc-diffusion or similar growth inhibition assay. Finding: Parent this compound was only active against Gram-positive bacteria, while fluorinated analogues showed a broader spectrum [1] [2]. | | Cytotoxicity | Fluorinated analogues: Tenfold lesser toxicity than parent this compound [1] [2] | Assay: In vitro cytotoxicity analysis (specific cell line not detailed in results). | | Crystal Polymorphism | Monoclinic and Orthorhombic crystal systems [1] [2] | Method: Single X-ray crystallography. Condition: Monoclinic (from methanol); Orthorhombic (from hexane) [1] [2]. |

Detailed Experimental Protocol: Synthesis of Fluorinated Analogues

The following methodology outlines the chemical modification of this compound to enhance its properties [1] [2]:

- Source: this compound is produced and purified from the novel Streptomyces strain DASNCL-29 via optimized submerged fermentation.

- Modification Strategy: The chemical synthesis involves fluorination and esterification reactions of the parent this compound molecule.

- Output: The process yielded five analogues. Two of these were fluorinated compounds, while the other three had an additional benzene ring attached to the carboxyl group.

- Characterization: The synthesized analogues were characterized using NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm their structures and the presence of the fluorine moiety.

Biosynthesis Pathway

The biosynthesis of polyether ionophores like this compound is complex. The following diagram illustrates the revised pathway based on analysis of the this compound gene cluster, which involves an unusual initiation step.

Revised this compound biosynthesis pathway involving KSX and ACPX [3].

Therapeutic Potential and Mechanisms

The therapeutic potential of this compound, particularly in oncology, is a major focus of current research. Its anticancer mechanisms are multi-faceted, as shown in the workflow below.

Key anticancer mechanisms of this compound, driven by ion exchange [4].

It is crucial to note that potential adverse effects, including teratogenic effects, insulin resistance, and eryptosis (programmed cell death of erythrocytes), have been reported and must be considered in therapeutic development [4].

Key Research Implications

- Combating Gram-Negative Resistance: The development of fluorinated this compound analogues represents a breakthrough, offering a new structural candidate against challenging Gram-negative pathogens [1] [2].

- Improved Therapeutic Index: The simultaneous enhancement of antibacterial activity (broadened spectrum) and reduction of cytotoxicity in the fluorinated analogues suggests a significantly improved therapeutic window [1] [2].

- Biosynthetic Engineering: The revised understanding of the biosynthesis pathway, particularly the role of KSX and ACPX, opens up possibilities for bioengineering to create novel this compound derivatives [3].

References

- 1. Approach to this compound derivatives and their therapeutic potential - RSC... [pubs.rsc.org]

- 2. Approach to this compound derivatives and their therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 3. Insights into Polyether Biosynthesis from Analysis of the ... [sciencedirect.com]

- 4. Evidence of this compound as a potential therapeutic candidate ... [pubmed.ncbi.nlm.nih.gov]

Nigericin High K+ Calibration Technique for Intracellular pH Measurement: Complete Application Notes and Protocol

Introduction & Principle

The nigericin high K+ calibration technique is a widely established method for quantifying intracellular pH (pHi) in live cells and tissues. This approach is considered the gold standard for calibrating genetically-encoded pH indicators (GEpHIs) and fluorescent pH-sensitive dyes due to its ability to precisely clamp pHi to known values. The technique is particularly valuable in cancer research, ion channel studies, and metabolic research where pH homeostasis plays a critical role in cellular function [1].

The biochemical foundation of this technique relies on the ionophore properties of This compound, a carboxylic ionophore derived from Streptomyces hygroscopicus [2] [3]. This compound functions as an electroneutral antiporter that exchanges intracellular potassium ions (K+) for extracellular protons (H+) in a 1:1 ratio without generating membrane potential changes [3]. When extracellular potassium concentration ([K+]o) is adjusted to match intracellular potassium concentration ([K+]i), this exchange mechanism creates a state where the chemical gradients for both ions are balanced. According to the principles of chemical equilibrium, this balance results in the equivalence of intracellular and extracellular pH (pHi = pHo) [3]. The system effectively bypasses native cellular pH regulatory mechanisms, allowing researchers to experimentally control pHi by manipulating pHo in the presence of this compound and high K+ concentrations.

This calibration method has been successfully applied across diverse experimental systems, from traditional cell cultures to more complex models including Drosophila Malpighian tubules and Xenopus oocytes [4]. Recent applications demonstrate its continued importance in studies of tumor microenvironment acidification, ion channel function, and cellular mechanotransduction [1]. The reliability of this technique makes it indispensable for researchers requiring precise pHi measurements under various physiological and experimental conditions.

Materials & Reagents

Essential Equipment

- Inverted fluorescence microscope equipped with appropriate filter sets for ratiometric pH indicators (e.g., 395/510 nm for BCECF, 480/535 nm for pHluorin-based sensors)

- Temperature-controlled perfusion chamber maintaining 37°C for mammalian cells

- Ratiometric imaging system capable of simultaneous or rapid alternating excitation/emission detection

- pH meter with micro-electrode for accurate calibration of extracellular solutions

- Peristaltic pump or gravity-fed perfusion system for solution exchange

Reagents and Solutions

Table 1: Essential Reagents for this compound High K+ Calibration

| Reagent | Specifications | Purpose |

|---|---|---|

| This compound | ≥95% purity, CAS 28643-80-3, prepare as 10-50 mM stock in ethanol or DMSO | K+/H+ ionophore for pH clamping |

| High K+ Calibration Buffers | Varying pH (e.g., 6.4, 6.8, 7.2, 7.6, 8.0) with 130-140 mM KCl | Establish known pHi values for calibration |

| Potassium Chloride (KCl) | Molecular biology grade | Component of high K+ buffers |

| HEPES | Cell culture tested | Buffer component for pH stability |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, tissue culture grade | This compound solvent |

Calibration Buffer Formulations

The high K+ calibration buffers are fundamental to this technique. A standard formulation includes:

- 130-140 mM KCl (to approximate intracellular [K+])

- 10-20 mM HEPES or similar buffering agent

- 1 mM MgCl₂ (optional, for membrane stability)

- 10 mM Glucose (optional, for energy maintenance)

- 10 µM this compound (added just before use)

Table 2: Representative High K+ Calibration Buffer Formulations

| Component | pH 6.4 Buffer | pH 7.2 Buffer | pH 8.0 Buffer | Function |

|---|---|---|---|---|

| KCl | 130 mM | 130 mM | 130 mM | Match [K+]i |

| HEPES | 10 mM | 10 mM | 10 mM | pH buffering |

| MgCl₂ | 1 mM | 1 mM | 1 mM | Membrane stability |

| Glucose | 10 mM | 10 mM | 10 mM | Cell energy |

| This compound | 10 µM | 10 µM | 10 µM | pH clamping |

| pH Adjustment | With KOH/HCl | With KOH/HCl | With KOH/HCl | Target pH |

The exact KCl concentration may require optimization for different cell types based on their specific intracellular potassium concentrations. All calibration buffers should be filter-sterilized (0.22 µm) and warmed to experimental temperature before use.

Step-by-Step Protocol

Pre-calibration Procedures

Cell Preparation: Plate cells on appropriate imaging dishes (e.g., glass-bottom 35 mm dishes) and culture until 60-80% confluent. For transfected cells expressing genetically-encoded pH indicators (such as mCherry-pHluorin), ensure adequate expression levels before imaging [1].

Dye Loading/Indicator Validation:

- For chemical dyes (e.g., BCECF-AM): Incubate cells with 2-5 µM dye in standard buffer for 15-30 minutes at 37°C, followed by a washout period.

- For genetically-encoded indicators: Verify expression and fluorescence signal before calibration.

Microscope Setup: Configure the imaging system for ratiometric measurements. For pHluorin-based sensors, set up sequential excitation at 400 nm and 480 nm with emission collection at 510-530 nm. Establish stable temperature control at 37°C throughout the experiment.

Calibration Workflow

Initial Ratiometric Imaging: Begin by recording baseline ratiometric images in standard physiological buffer (without this compound) to establish initial fluorescence ratios.

Perfusion with High K+/Nigericin Buffers:

- Completely replace the culture medium with the first high K+ calibration buffer (e.g., pH 7.2) containing 10 µM this compound.

- Maintain perfusion for 5-7 minutes to allow complete equilibration of intracellular and extracellular pH.

- Record ratiometric images once the fluorescence signal stabilizes (typically 3-5 minutes).

Multiple pH Point Acquisition:

- Sequentially perfuse with at least 4 different high K+/nigericin buffers spanning the physiological pH range (recommended: pH 6.4, 6.8, 7.2, 7.6, 8.0).

- At each pH point, ensure complete solution exchange and allow sufficient time for equilibration before image acquisition.

- Maintain consistent imaging parameters (exposure time, gain, etc.) throughout all calibration steps.

Post-calibration Validation: Return cells to this compound-free physiological buffer to verify signal recovery and cell viability.

The following diagram illustrates the experimental workflow:

Critical Steps and Timing

- This compound Handling: Prepare this compound stock solutions fresh monthly and protect from light. Avoid repeated freeze-thaw cycles.

- Equilibration Time: Allow sufficient time for pH equilibration at each calibration point (typically 5-7 minutes). Incomplete equilibration is a common source of error.

- Solution Order: Randomize the order of pH buffers when possible to minimize systematic errors.

- Total Duration: A complete 5-point calibration typically requires 45-60 minutes including solution changes and equilibration periods.

Data Analysis

Calibration Curve Generation

Image Processing: For each calibration point, calculate the fluorescence ratio (R) from acquired images:

- For excitation-ratiometric probes: R = I₄₈₀ₙₘ/I₄₀₀ₙₘ

- For emission-ratiometric probes: Use appropriate wavelength pairs

Curve Fitting: Plot the mean ratio values against the known pH of each calibration buffer. Fit the data points using a sigmoidal function (for most dyes) or linear regression (for limited pH ranges). The modified Henderson-Hasselbalch equation is commonly used:

pH = pKa + log[(R - Rmin)/(Rmax - R)]

Parameter Extraction: From the fitted curve, determine the pKa, Rmin, and Rmax values which are essential for converting experimental ratio measurements to pH values.

pH Calculation in Experimental Samples

Once the calibration curve is established, apply the derived parameters to convert fluorescence ratios from experimental samples to pH values using the same equation and parameters determined during calibration.

Table 3: Troubleshooting Common Calibration Issues

| Problem | Potential Causes | Solutions |

|---|---|---|

| Poor curve fit | Incomplete equilibration, insufficient pH points | Increase equilibration time, include more pH points (minimum 4) |

| Cell death during calibration | This compound toxicity, prolonged protocol | Optimize this compound concentration, shorten perfusion times |

| Inconsistent ratios between cells | Incomplete perfusion, uneven dye loading | Verify perfusion system, optimize dye loading conditions |

| Signal drift | Photobleaching, temperature fluctuations | Reduce exposure time, improve temperature control |

Troubleshooting and Optimization

Common Technical Issues

- Incomplete pH Clamping: This often results from insufficient this compound concentration or incorrect potassium gradient. Solution: Titrate this compound concentration (5-20 µM) and verify [K+] in calibration buffers matches the specific cell type's intracellular [K+].

- Rapid Cell Death During Calibration: this compound can disrupt cellular ion homeostasis. Solution: Minimize exposure time by optimizing the perfusion system for rapid complete solution exchange, and consider adding energy substrates (glucose) to calibration buffers.

- Poor Signal-to-Noise Ratio: Optimize indicator expression or loading conditions, and adjust imaging parameters to maximize dynamic range while minimizing phototoxicity.

Validation and Quality Control

- Internal Validation: Periodically include a validation point using a buffer of known pH within the physiological range to verify calibration accuracy.

- Reproducibility: Perform full calibrations on at least three separate experimental days to establish inter-assay variability.

- Cell Type-Specific Optimization: Adapt potassium concentrations for different cell types based on established intracellular [K+] values from literature.

Applications in Research

The this compound high K+ calibration technique has enabled critical advances across multiple research domains by providing reliable quantification of intracellular pH dynamics:

Cancer Microenvironment Studies

This technique has been instrumental in characterizing the reversed pH gradient of cancer cells, which exhibits elevated pHi and decreased pHe compared to normal cells [1]. Recent research utilizing this method has demonstrated that extracellular matrix stiffening lowers pHi in metastatic cancer cells, and that this acidification mediates vasculogenic mimicry through β-catenin signaling [1]. The ability to precisely measure pHi has revealed how cancer cells exploit pH regulation to promote invasion, metastasis, and treatment resistance.

Ion Channel and Transporter Research

The calibration method has been extensively used to study the relationship between potassium efflux and inflammasome activation [2]. Studies have shown that this compound-induced K+ efflux activates both NLRP3 and NLRP1 inflammasomes in different cell types, linking ionic homeostasis to innate immune responses [2]. Similar approaches have helped characterize novel calcium-activated potassium channels in Trypanosoma cruzi and their role in regulating membrane potential and intracellular pH in parasitic infections [5].

Renal Physiology and Nephrolithiasis

In Drosophila models, this calibration technique has helped identify novel oxalate transporters involved in calcium oxalate crystal formation, providing insights into kidney stone disease mechanisms [4]. By expressing pH-sensitive indicators in specific cell types, researchers have characterized basolateral oxalate transport and its coupling to acid-base equivalents in Malpighian tubules [4].

The following diagram illustrates this compound's mechanism of action and its connection to key research applications:

Conclusion

The this compound high K+ calibration technique remains an indispensable tool for accurate intracellular pH quantification across diverse research fields. Its robustness stems from solid theoretical foundations in ion exchange equilibrium principles. When properly implemented with attention to critical parameters such as potassium concentration matching, adequate equilibration times, and appropriate controls, this method provides reliable calibration for both chemical and genetically-encoded pH indicators. Recent applications in cancer mechanobiology, immunology, and renal physiology demonstrate the continued relevance of this technique for investigating cellular responses to microenvironmental challenges and developing novel therapeutic strategies targeting pH-dependent processes.

References

- 1. Intracellular pH dynamics respond to extracellular matrix ... [nature.com]

- 2. Mechanistic basis for potassium efflux–driven activation ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Ex vivo quantification of intracellular pH in Drosophila ... [frontiersin.org]

- 5. A Novel Calcium-Activated Potassium Channel Controls ... [frontiersin.org]

Comprehensive Application Notes and Protocols: Using Nigericin to Induce Potassium Efflux in Cellular Models

Introduction to Nigericin and Potassium Efflux

This compound is a polyether antibiotic derived from Streptomyces hygroscopicus that functions as a K+/H+ ionophore, facilitating the electroneutral exchange of intracellular potassium for extracellular protons. This unique property has made it an invaluable research tool for studying cellular ionic homeostasis, inflammasome biology, and programmed cell death pathways. First known as a NLRP3 inflammasome activator, recent research has revealed that this compound can also activate the NLRP1 inflammasome in specific cell types, expanding its utility in immunology research. The ionophore rapidly depletes cytosolic potassium levels, which serves as a critical trigger for various innate immune signaling pathways, particularly pyroptosis—an inflammatory form of cell death characterized by gasdermin pore formation, cytokine maturation, and membrane rupture.

The ability of this compound to precisely control potassium efflux makes it particularly useful for mechanistic studies of cellular signaling pathways that respond to ionic perturbations. Research indicates that this compound's effectiveness depends on both the electroneutrality of the ion exchange process and the magnitude of potassium depletion, with different thresholds required for activating various inflammasome components [1]. These properties enable researchers to use this compound as a specific inducer of defined immune responses across multiple cell types, though careful experimental design is required to account for cell-type-specific differences in response.

Mechanism of Action and Key Signaling Pathways

Fundamental Ionophoric Properties